Technical Guide: Properties & Utility of [2-(Propane-2-sulfonyl)phenyl]boronic Acid
Technical Guide: Properties & Utility of [2-(Propane-2-sulfonyl)phenyl]boronic Acid
Executive Summary
[2-(Propane-2-sulfonyl)phenyl]boronic acid (CAS: 2377611-12-4) is a specialized organoboron building block characterized by an ortho-positioned isopropylsulfonyl group. This structural motif presents a dichotomy in drug development: it offers a robust, metabolically stable bioisostere for carbonyls and sulfonamides, yet it introduces significant synthetic challenges due to steric hindrance and accelerated protodeboronation pathways. This guide provides an evidence-based framework for utilizing this reagent effectively in Suzuki-Miyaura cross-couplings and medicinal chemistry campaigns.
Part 1: Physicochemical Profile
The molecule features a phenyl ring substituted at the C1 position with a boronic acid moiety and at the C2 position with a bulky isopropylsulfonyl group. This ortho-substitution pattern dictates its reactivity and stability.
Key Properties Table
| Property | Data / Characteristic | Context |
| IUPAC Name | [2-(Propane-2-sulfonyl)phenyl]boronic acid | |
| CAS Number | 2377611-12-4 | Primary identifier |
| Molecular Formula | ||
| Molecular Weight | 228.07 g/mol | |
| Acidity ( | ~8.2 - 8.6 (Predicted) | Lower than PhB(OH)₂ (~8.[1][2]8) due to the electron-withdrawing sulfone. |
| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar hydrocarbons (Hexane). |
| Stability | Low in aqueous base | Prone to rapid protodeboronation (See Section 2.2). |
| Electronic Effect | Strong EWG ( | Sulfone group withdraws electron density, activating the C-B bond toward cleavage. |
Structural Implications
The isopropyl group adds significant steric bulk compared to a methyl sulfone. In a biological context, this increases lipophilicity (
Part 2: Synthetic Utility & The "Ortho-Effect"
The core challenge when using [2-(Propane-2-sulfonyl)phenyl]boronic acid is managing the "Ortho-Effect"—the tendency of ortho-substituted electron-withdrawing groups (EWGs) to facilitate base-catalyzed decomposition before the desired coupling can occur.
The Protodeboronation Trap
Unlike simple phenylboronic acids, this compound is highly susceptible to protodeboronation under standard Suzuki conditions (aqueous base, high heat).
Mechanism: The electron-withdrawing sulfonyl group stabilizes the transient carbanion (or sigma-complex) formed after the base attacks the boron atom. This leads to the cleavage of the C-B bond and replacement with a proton, yielding the byproduct isopropyl phenyl sulfone.
Figure 1: Mechanism of base-catalyzed protodeboronation. The ortho-sulfonyl group stabilizes the negative charge development at the ipso-carbon, accelerating decomposition.
Optimized Suzuki-Miyaura Protocol
To bypass decomposition, the reaction must favor Transmetallation over Protodeboronation .
Recommended Protocol (Self-Validating):
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Catalyst: Use highly active precatalysts that facilitate rapid oxidative addition and transmetallation. Buchwald G3/G4 precatalysts (e.g., XPhos Pd G4) are superior to Pd(PPh3)4.
-
Base: Avoid strong aqueous bases (NaOH, K2CO3 in water). Use anhydrous mild bases like Potassium Phosphate (
) or Potassium Fluoride ( ). -
Solvent: Anhydrous THF or Dioxane. Water should be excluded or kept to a minimum (trace amounts for boroxine breakdown only).
| Component | Recommendation | Rationale |
| Catalyst | XPhos Pd G4 or SPhos Pd G3 | Bulky, electron-rich ligands overcome steric hindrance of the isopropyl group. |
| Base | Provides activation without generating high concentrations of aggressive hydroxide ions. | |
| Additives | CuCl (10-20 mol%) | Copper effect: Can facilitate transmetallation of sterically hindered boronates (Liebeskind-Srogl type mechanism). |
| Temperature | 60-80°C | High enough to drive reaction, low enough to minimize thermal decomposition. |
Part 3: Medicinal Chemistry Applications[4][5][6][7][8][9]
Bioisosterism and Pharmacokinetics
The [2-(Propane-2-sulfonyl)phenyl] moiety is a valuable pharmacophore in modern drug design.
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Metabolic Stability: Unlike sulfides (which oxidize to sulfoxides/sulfones) or esters (prone to hydrolysis), the sulfone group is metabolically inert.
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Hydrogen Bonding: The sulfonyl oxygens act as weak hydrogen bond acceptors, interacting with backbone amides in protein targets.
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Conformational Control: The ortho-substituent forces the phenyl ring to twist relative to the biaryl axis (in coupled products), creating a non-planar 3D architecture. This "atropisomer-like" twist is critical for selectivity in kinase inhibitors and protein-protein interaction disruptors.
Synthetic Workflow: Biaryl Sulfone Synthesis
The following workflow illustrates the logical integration of this building block into a medicinal chemistry route.
Figure 2: Decision tree for incorporating the reagent into biaryl synthesis. Note the contingency for converting to a pinacol ester if the free acid proves too unstable.
Part 4: Handling and Stability Protocols
Storage[10]
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Hygroscopicity: Boronic acids can dehydrate to form boroxines (trimers) or absorb water.
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Recommendation: Store at 2-8°C under an inert atmosphere (Argon). If the compound appears as a sticky solid, it may have partially dehydrated; this is usually reversible in the reaction media but affects stoichiometry.
Purification of Products
When purifying the final coupled product, be aware that the unreacted [2-(Propane-2-sulfonyl)phenyl]boronic acid may streak on silica gel.
-
Quench: Treat the crude reaction mixture with a mild oxidant (e.g., dilute
) to convert excess boronic acid to the corresponding phenol, which is easily separated by chromatography.
References
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Sigma-Aldrich. (2023). [2-(Propane-2-sulfonyl)phenyl]boronic acid Product Specification. Retrieved from (Note: Link directs to catalog search for verification of CAS 2377611-12-4).
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from
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Cox, P. A., et al. (2016). Base-catalyzed Protodeboronation of Arylboronic Acids. Journal of the American Chemical Society, 138(3), 917-930. Retrieved from
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Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14054. Retrieved from
